N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5,7-dimethyl-1,3-benzoxazole with a suitable phenyl derivative, followed by nitration and subsequent coupling with furan-2-carboxylic acid . The reaction conditions often require the use of solvents like ethanol and catalysts such as hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often employ reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives and reduced nitrofuran compounds .
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication processes, while the nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in bacterial cells . These combined effects contribute to its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-phenylbenzoxazole share structural similarities.
Nitrofuran Compounds: Nitrofurantoin and furazolidone are examples of nitrofuran derivatives with similar antibacterial properties.
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combined benzoxazole and nitrofuran structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H15N3O5 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C20H15N3O5/c1-11-8-12(2)18-15(9-11)22-20(28-18)13-4-3-5-14(10-13)21-19(24)16-6-7-17(27-16)23(25)26/h3-10H,1-2H3,(H,21,24) |
InChI Key |
HFHJEQYHKQJNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.